1-(5-Chloro-2-ethoxyphenyl)ethan-1-one
Overview
Description
1-(5-Chloro-2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-ethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 5-chloro-2-ethoxybenzoic acid.
Reduction: 1-(5-chloro-2-ethoxyphenyl)ethanol.
Substitution: 1-(5-methoxy-2-ethoxyphenyl)ethan-1-one.
Scientific Research Applications
1-(5-Chloro-2-ethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of an ethoxy group.
1-(5-Chloro-2-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of an ethoxy group.
1-(5-Bromo-2-ethoxyphenyl)ethan-1-one: Bromine atom replaces the chlorine atom.
Uniqueness: 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one is unique due to the combination of the chlorine and ethoxy substituents, which can influence its reactivity and interactions in chemical and biological systems. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSSHKRAGBRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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